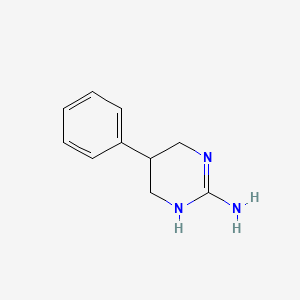

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine

Description

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine |

InChI |

InChI=1S/C10H13N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H3,11,12,13) |

InChI Key |

BOTTZUQJTYCKHU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN=C(N1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. The reaction is usually carried out in the presence of a catalyst such as calcium chloride (CaCl2) in ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results in inhibiting their growth. The compound's mechanism often involves interaction with specific molecular targets such as enzymes or receptors, which influences various biological pathways.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of 1,4,5,6-tetrahydropyrimidine compounds can act as effective cyclooxygenase (COX) inhibitors. In vivo experiments have shown that certain derivatives exhibit significant anti-inflammatory activity, which suggests that 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine could similarly contribute to reducing inflammation through similar pathways .

Neuropharmacological Effects

The compound has been studied for its potential role as a muscarinic receptor agonist. This activity suggests possible applications in treating neurological disorders by modulating cholinergic signaling pathways in the brain. The ability to penetrate neuronal membranes further enhances its therapeutic potential in neuropharmacology.

Anticancer Activity

Emerging research highlights the anticancer potential of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural characteristics of the compound allow it to interact with critical molecular targets involved in tumor growth and metastasis.

Anti-inflammatory Activity Study

A study conducted on synthesized derivatives of 1,4,5,6-tetrahydropyrimidine demonstrated their efficacy as COX inhibitors with notable anti-inflammatory effects in vivo. The best-performing compounds exhibited a suppression rate of inflammation by approximately 46% compared to standard anti-inflammatory drugs like Diclofenac .

Anticancer Screening

In a recent screening for anticancer activity, 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine showed promising results against several cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations. These findings support further exploration into its mechanisms of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below highlights key structural differences and similarities between 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine and its analogs:

Key Observations :

- Substitution Position : The phenyl group at position 5 in the target compound contrasts with methyl groups at positions 1 or 6 in analogs, altering steric and electronic profiles. For instance, 6-methyl substitution () may reduce ring planarity compared to 5-phenyl .

- Aromatic vs.

- Functional Group Diversity : Compound ZZ4 () incorporates a diazenyl group, which introduces conjugation and redox activity absent in the target compound .

Physicochemical Properties

- Melting Points : Phenyl-substituted pyrimidines (e.g., compound 3n in ) exhibit higher melting points (221–222°C) compared to aliphatic analogs (e.g., 118°C for 3k) due to enhanced π-π stacking .

- Solubility : The hydrochloride salt form of the target compound () suggests improved aqueous solubility compared to neutral analogs .

Biological Activity

5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine is with a molecular weight of approximately 211.69 g/mol. The compound features a tetrahydropyrimidine ring with a phenyl group at the 5-position and an amino group at the 2-position. This unique structure contributes to its biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action often involves interaction with microbial enzymes or receptors, disrupting vital biological pathways necessary for microbial survival.

Table 1: Antimicrobial Activity of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It has been studied for its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study evaluated the effects of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The IC50 value for MCF-7 cells was found to be approximately 10 µM .

The biological activity of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine can be attributed to its interaction with specific molecular targets:

- Muscarinic Receptor Agonism : Studies suggest that the compound acts as an agonist at muscarinic receptors in the rat brain. This interaction may have implications for treating neurological disorders.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor of various enzymes involved in disease processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Synthesis and Derivatives

The synthesis of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through multicomponent reactions involving barbituric acid and phenyl-containing reactants under acidic or basic conditions. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets.

Table 2: Synthetic Pathways for 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine

| Method | Yield (%) | Reference |

|---|---|---|

| Multicomponent reaction with barbituric acid | 85 | |

| Nucleophilic substitution reactions | Variable |

Q & A

Q. What are the common synthetic routes for 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine, and how are intermediates characterized?

The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the phenyl group to the tetrahydropyrimidine core. For example, palladium-catalyzed reactions (e.g., Pd(II) acetate) with boronic acid derivatives (e.g., 3-methyl-4-boronoaniline) are effective . Intermediates are purified via column chromatography (e.g., hexane/acetone gradient) and characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. How is the structural confirmation of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine validated experimentally?

Structural validation relies on spectroscopic techniques:

- ¹H NMR : Identifies proton environments (e.g., NH₂ signals at δ 5.2–5.8 ppm, aromatic protons at δ 7.2–7.8 ppm).

- ¹³C NMR : Confirms sp³ carbons in the tetrahydropyrimidine ring (δ 30–50 ppm) and aromatic carbons (δ 120–140 ppm).

- IR : Detects NH stretching (~3350 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogous tetrahydropyrimidines suggest:

- Use of PPE (gloves, lab coat, goggles).

- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Proper ventilation to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine?

Key variables include:

- Catalyst loading : Pd(II) acetate at 3–5 mol% balances cost and efficiency .

- Solvent choice : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) enhance solubility of aromatic intermediates.

- Temperature : Reactions at 100°C for 3–5 hours maximize conversion without side-product formation .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR/IR results may arise from:

Q. What computational methods predict the reactivity of 5-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Q. How can in vitro pharmacological activity assays be designed for this compound?

Q. What mechanistic insights explain regioselectivity in the cyclization steps of its synthesis?

Intramolecular cyclization likely follows Baldwin’s rules:

- 5-endo-trig pathway : Favored due to strain minimization in tetrahydropyrimidine ring formation.

- Steric effects from the phenyl group direct attack to the less hindered nitrogen .

Q. How can researchers validate the biological activity of this compound in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.